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Compound of Interest

Compound Name: Lucifer Yellow Cadaverine

Cat. No.: B124164 Get Quote

Introduction

Lucifer Yellow Cadaverine is a highly versatile fluorescent tracer extensively employed in

neuroscience research to delineate the intricate morphology of individual neurons. As a

membrane-impermeant dye, it is introduced into single cells via techniques such as intracellular

microinjection or iontophoresis. Its key advantages include bright fluorescence, high water

solubility, and, crucially, its aldehyde-fixable nature, allowing for the preservation of the labeled

neuron within fixed tissue for detailed and permanent anatomical analysis.[1][2][3][4][5] The

cadaverine group provides a reactive site for fixation, ensuring the dye is retained throughout

subsequent histological processing. Furthermore, derivatives like Lucifer Yellow Cadaverine
Biotin-X enable powerful signal amplification through avidin-biotin biochemical assays,

enhancing the visualization of fine dendritic processes and spines.[2][6][7]

Principle of Application

The fundamental principle behind the use of Lucifer Yellow Cadaverine for studying dendritic

morphology lies in its ability to completely fill the cytoplasm of a single, targeted neuron, from

the soma to the most distal dendritic branches and spines, without passing through gap

junctions to adjacent cells. This containment within a single neuron is paramount for

unambiguous morphological reconstruction. The technique is particularly powerful when

applied to fixed brain slices, where it can be combined with other neuroanatomical methods like

retrograde tracing or immunohistochemistry to study the morphology of specific, pre-identified

neuronal populations.[2][8][9][10]
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Core Applications:
Detailed 3D Reconstruction of Dendritic Arbors: Lucifer Yellow filling allows for the complete

visualization and subsequent three-dimensional reconstruction of the entire dendritic tree of

a single neuron.[6][11] This is invaluable for quantitative morphometric analyses.

Analysis of Dendritic Spines: The high-resolution labeling achieved with Lucifer Yellow
Cadaverine enables the detailed study of dendritic spines, the primary sites of excitatory

synapses. Researchers can analyze spine density, morphology, and distribution along

dendritic branches.[12][13][14]

Correlative Light and Electron Microscopy: Following fluorescence imaging, Lucifer Yellow

can be photoconverted into an electron-dense product, allowing for the same labeled neuron

to be examined at the ultrastructural level using electron microscopy.[8][15]

Studies in Combination with Other Techniques: The methodology is readily combined with

retrograde labeling to study the morphology of projection neurons, or with

immunohistochemistry to characterize the morphology of neurons expressing specific

molecular markers.[2][9]

Quantitative Data Summary
The following table summarizes key quantitative parameters and findings from studies utilizing

Lucifer Yellow for dendritic morphology analysis.
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Parameter Value/Finding
Brain Region/Cell
Type

Reference

Dye Concentration

9% Lucifer Yellow

dilithium salt and 1%

Lucifer Yellow

cadaverine biotin-X in

distilled water

Cat inferior colliculus

neurons
[2]

3-5% aqueous

solution of Lucifer

Yellow

Cat visual cortex,

human cortical

neurons

[3]

Dendritic Spine

Density Comparison

Lucifer Yellow

microinjection detects

approximately three

times more spines

than Golgi staining.

Mouse medial

prefrontal cortex and

hippocampal CA1

pyramidal neurons

[12]

Dendritic Field

Diameter
361 +/- 57 µm

Carp retinal

dopaminergic cells
[16]

Dendritic Field Area 0.102 +/- 0.003 mm²
Carp retinal

dopaminergic cells
[16]

Dopaminergic Cell

Density
31 cells/mm² Carp retina [16]

Dendritic Field

Coverage
Approximately 3.0

Carp retinal

dopaminergic cells
[16]

Experimental Protocols
Protocol 1: Intracellular Iontophoretic Injection of
Lucifer Yellow Cadaverine in Fixed Brain Slices
This protocol describes the procedure for filling individual neurons with Lucifer Yellow
Cadaverine in previously fixed brain tissue.

Materials:
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Lucifer Yellow Cadaverine or its biotinylated derivative

Distilled water or appropriate buffer (e.g., 0.1 M Tris buffer, pH 7.4)

Microinjection Pipettes (borosilicate glass)

Micromanipulator

Iontophoresis unit

Vibratome

Fluorescence microscope with appropriate filter sets

Perfusion and fixation solutions (e.g., 4% paraformaldehyde in phosphate buffer)

Procedure:

Tissue Fixation and Sectioning:

Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in 0.1 M phosphate

buffer).

Post-fix the brain in the same fixative for a period ranging from a few hours to overnight.

Section the brain into thick slices (e.g., 200 µm) using a vibratome.[17]

Pipette Preparation:

Pull microinjection pipettes from borosilicate glass capillaries to a fine tip.

Backfill the pipettes with a 3-5% solution of Lucifer Yellow Cadaverine dissolved in

distilled water or buffer.[3] For biotinylated Lucifer Yellow, a combination of 9% Lucifer

Yellow and 1% Lucifer Yellow Cadaverine Biotin-X can be used.[2]

Neuron Identification and Injection:

Mount the brain slice in a chamber on the stage of a fluorescence microscope.
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Identify target neurons for injection. This can be done based on their intrinsic fluorescence

(e.g., from a retrograde tracer) or by their morphology under differential interference

contrast (DIC) optics.

Under visual guidance, carefully impale a target neuron with the Lucifer Yellow-filled

micropipette.

Apply negative current pulses (iontophoresis) to inject the dye into the neuron. The current

parameters should be optimized but are typically in the range of -1 to -10 nA.

Monitor the filling of the dendritic tree in real-time using fluorescence excitation. Continue

the injection until the distal dendrites are brightly filled.

Imaging:

After injection, carefully withdraw the pipette.

The filled neuron can be immediately imaged using a confocal or epifluorescence

microscope. Acquire a z-stack of images to capture the full three-dimensional structure of

the neuron.

Protocol 2: Signal Amplification using Avidin-Biotin
Complex (ABC) Method
This protocol is for amplifying the signal from neurons filled with biotinylated Lucifer Yellow
Cadaverine.

Materials:

Brain slices with neurons filled with biotinylated Lucifer Yellow Cadaverine

Phosphate-buffered saline (PBS)

Triton X-100

Avidin-Biotin-HRP complex (ABC kit)

3,3'-Diaminobenzidine (DAB)
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Hydrogen peroxide (H₂O₂)

Cobalt chloride and nickel ammonium sulfate (optional, for intensification)

Procedure:

Permeabilization:

Wash the brain slices in PBS.

Incubate the slices in PBS containing a detergent, such as 0.1% Triton X-100, to

permeabilize the cell membranes.[2]

ABC Incubation:

Prepare the Avidin-Biotin-HRP complex according to the manufacturer's instructions.

Incubate the slices in the ABC solution overnight at 4°C.[2]

DAB Reaction:

Wash the slices thoroughly in PBS to remove unbound ABC reagent.

Prepare a DAB solution in PBS. Add hydrogen peroxide to the solution immediately before

use to initiate the enzymatic reaction. For intensification, cobalt chloride and nickel

ammonium sulfate can be added to the DAB solution.[2]

Incubate the slices in the DAB solution until a visible brown or black reaction product fills

the labeled neurons. Monitor the reaction under a microscope to avoid overstaining.

Final Processing and Imaging:

Stop the reaction by washing the slices extensively in PBS.

The slices can now be mounted on slides, dehydrated, and coverslipped for long-term

storage and brightfield microscopic analysis.

Visualizations
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Experimental workflow for dendritic morphology analysis.
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Principle of Lucifer Yellow Cadaverine labeling and fixation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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